Ethyl 4-[({1-(4-fluorophenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, a fluorophenyl group, a thiophene ring, and an imidazolidinone core
Preparation Methods
The synthesis of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution.
Attachment of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the ethyl ester: This can be achieved by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Final assembly: The final compound is obtained by coupling the intermediate products through amide bond formation using reagents like EDCI or DCC.
Chemical Reactions Analysis
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the imidazolidinone core can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone core can participate in hydrogen bonding with the target protein.
Comparison with Similar Compounds
Similar compounds to ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE include:
ETHYL 4-{2-[1-(4-CHLOROPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
ETHYL 4-{2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE: The presence of a methoxy group can influence the electronic properties and solubility of the compound.
ETHYL 4-{2-[1-(4-BROMOPHENYL)-2,5-DIOXO-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE: The bromine atom can introduce different steric and electronic effects compared to the fluorine atom.
Properties
Molecular Formula |
C26H24FN3O5S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H24FN3O5S/c1-2-35-25(33)17-5-9-19(10-6-17)28-23(31)16-22-24(32)30(20-11-7-18(27)8-12-20)26(34)29(22)14-13-21-4-3-15-36-21/h3-12,15,22H,2,13-14,16H2,1H3,(H,28,31) |
InChI Key |
KQTLXQLZMHRSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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